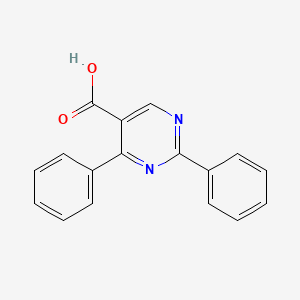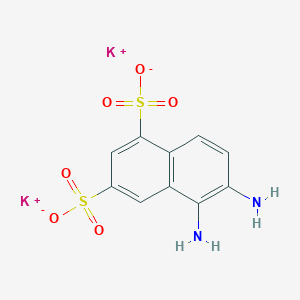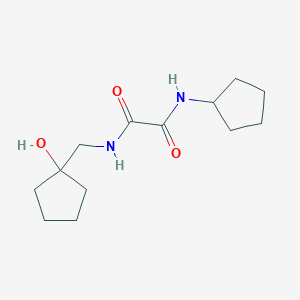![molecular formula C23H17ClFNO4S B2807326 3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one CAS No. 866810-26-6](/img/structure/B2807326.png)
3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a chlorophenyl group, a fluorophenyl group, a sulfonyl group, and a quinolinone group. Each of these groups can contribute to the compound’s physical properties, reactivity, and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density and polarity due to the presence of different functional groups. This could influence its interactions with other molecules and its solubility in different solvents .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the chlorophenyl and fluorophenyl groups might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its melting and boiling points would depend on the strength of the intermolecular forces between its molecules. Its solubility in different solvents would be influenced by its polarity .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Interactions :
- Studies on related compounds, such as 4-chloro-3′-methylsulfinyl-5(6 or 8)-nitro-3,4′-diquinolinyl sulfides, have revealed insights into the chemical synthesis and molecular interactions of similar quinolinyl sulfides (Maślankiewicz, 2000) Maślankiewicz, 2000.
Antitumor Applications :
- In the field of medicinal chemistry, related quinolin-4-one derivatives have been synthesized and evaluated for their antitumor properties. For instance, studies on 2-(fluorophenyl)quinolin-4-one derivatives have shown significant inhibitory activity against tumor cell lines, suggesting potential application in cancer treatment (Li-Chen Chou et al., 2010) Li-Chen Chou et al., 2010.
Molecular Structure Analysis :
- Research on derivatives of 4-fluoro-5-sulfonylisoquinoline, which shares structural similarities with the compound , has provided valuable information on the molecular structures and steric effects of such compounds. These findings are crucial for understanding the compound's behavior in different chemical environments (Ohba et al., 2012) Ohba et al., 2012.
Sulfonation Processes :
- The sulfonation of similar phenyl compounds has been extensively studied, providing insights into the intermediacy and reaction pathways of sulfonation processes. Such studies are relevant for understanding the chemical behavior of sulfone groups in compounds like 3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one (Wit et al., 2010) Wit et al., 2010.
Pharmacological Properties :
- Similar quinoline derivatives have been synthesized and assessed for their anti-inflammatory and analgesic properties. This indicates potential applications in pharmaceuticals, especially in the development of new therapeutic agents (Farag et al., 2012) Farag et al., 2012.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-18-8-11-21-20(12-18)23(27)22(31(28,29)19-9-4-16(24)5-10-19)14-26(21)13-15-2-6-17(25)7-3-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLOPVTAAVKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)



![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)
